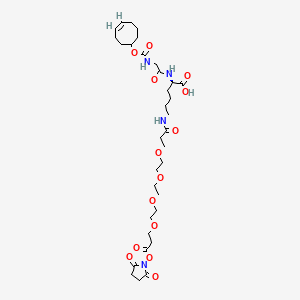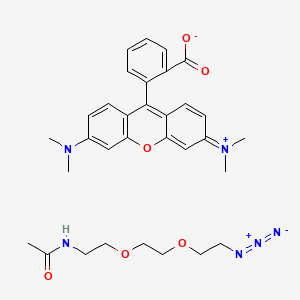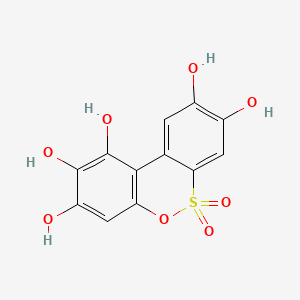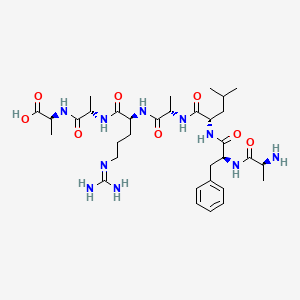
L-Alanine, L-alanyl-L-phenylalanyl-L-leucyl-L-alanyl-L-arginyl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thrombin receptor peptide ligand is a specialized peptide that plays a crucial role in the activation of thrombin receptors, which are part of the protease-activated receptor family. These receptors are involved in various physiological processes, including blood coagulation, inflammation, and cellular signaling. Thrombin receptor peptide ligand is particularly significant in the context of thrombin’s role in hemostasis and thrombosis, where it mediates the activation of platelets and other cell types through specific receptor interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thrombin receptor peptide ligand typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of thrombin receptor peptide ligand may involve large-scale SPPS or recombinant DNA technology. In the latter, the peptide is expressed in microbial systems such as Escherichia coli, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Thrombin receptor peptide ligand primarily undergoes proteolytic cleavage reactions. Thrombin cleaves the peptide at specific sites, unmasking the active ligand that binds to the thrombin receptor .
Common Reagents and Conditions:
Proteolytic Enzymes: Thrombin is the primary enzyme used for cleavage.
Major Products: The major product of the cleavage reaction is the activated thrombin receptor peptide ligand, which can then interact with its receptor to initiate signaling pathways .
Wissenschaftliche Forschungsanwendungen
Thrombin receptor peptide ligand has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of protease activity and peptide-receptor interactions.
Biology: Investigates cellular signaling pathways, receptor activation, and desensitization mechanisms.
Medicine: Explores therapeutic targets for conditions such as thrombosis, inflammation, and cardiovascular diseases. .
Wirkmechanismus
Thrombin receptor peptide ligand exerts its effects by binding to and activating thrombin receptors, specifically protease-activated receptor 1 (PAR1). The mechanism involves:
Binding: Thrombin binds to the receptor and cleaves its extracellular N-terminal domain.
Activation: The cleavage unmaskes a new N-terminus that acts as a tethered ligand.
Signal Transduction: The tethered ligand binds intramolecularly to the receptor, initiating a conformational change that activates intracellular signaling pathways. .
Vergleich Mit ähnlichen Verbindungen
Protease-Activated Receptor 2 (PAR2) Ligands: Activated by trypsin and trypsin-like proteases but not by thrombin.
Protease-Activated Receptor 3 (PAR3) and Protease-Activated Receptor 4 (PAR4) Ligands: Both can be activated by thrombin but have different tissue distributions and physiological roles.
Uniqueness: Thrombin receptor peptide ligand is unique in its ability to specifically activate PAR1 through a tethered ligand mechanism. This irreversible activation contrasts with the reversible ligand binding seen in classical G protein-coupled receptors, making it a critical target for therapeutic intervention in thrombin-related disorders .
Eigenschaften
CAS-Nummer |
287964-20-9 |
|---|---|
Molekularformel |
C33H54N10O8 |
Molekulargewicht |
718.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C33H54N10O8/c1-17(2)15-24(43-31(49)25(42-26(44)18(3)34)16-22-11-8-7-9-12-22)30(48)39-20(5)28(46)41-23(13-10-14-37-33(35)36)29(47)38-19(4)27(45)40-21(6)32(50)51/h7-9,11-12,17-21,23-25H,10,13-16,34H2,1-6H3,(H,38,47)(H,39,48)(H,40,45)(H,41,46)(H,42,44)(H,43,49)(H,50,51)(H4,35,36,37)/t18-,19-,20-,21-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
YJKKJHAVZDFETI-XEYKCJAPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


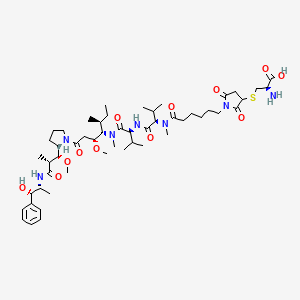
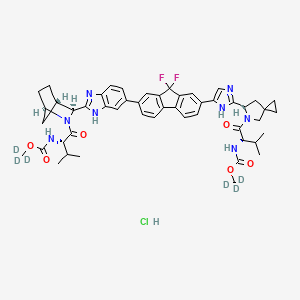
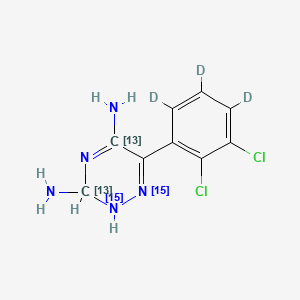
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
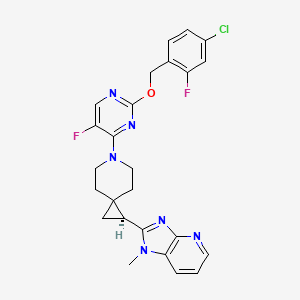
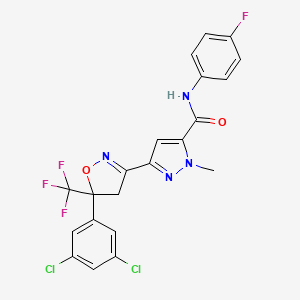
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
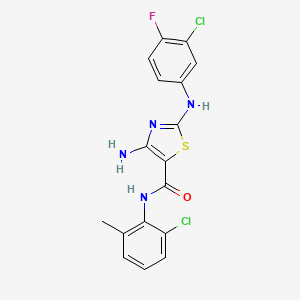
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
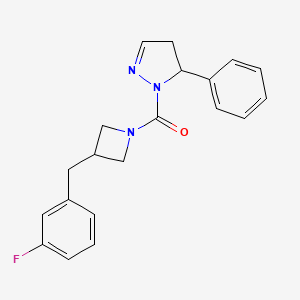
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
